molecular formula C18H18N4O3S B2888938 1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one CAS No. 1797742-01-8

1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B2888938
CAS No.: 1797742-01-8
M. Wt: 370.43
InChI Key: RKCSNCVLOSNTMR-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core, an azetidine ring, and a thiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction using a suitable azetidine precursor and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Thiazole Moiety: The thiazole ring can be attached through a nucleophilic substitution reaction, where a thiazole derivative reacts with the azetidine intermediate.

    Final Coupling and Functionalization: The final step involves coupling the thiazole-azetidine intermediate with the naphthyridine core, followed by functionalization to introduce the ethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-7-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one: can be compared with other naphthyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

1-ethyl-7-methyl-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-21-10-14(15(23)13-5-4-11(2)20-16(13)21)17(24)22-8-12(9-22)25-18-19-6-7-26-18/h4-7,10,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCSNCVLOSNTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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